Navigating the Therapeutic Potential of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile: A Technical Guide for Drug Discovery Professionals
Navigating the Therapeutic Potential of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Promising Scaffold in Oncology
The landscape of cancer therapy is continuously evolving, with a significant focus on targeted treatments that exploit the vulnerabilities of cancer cells. Within this paradigm, the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating remarkable potential in the development of novel anti-cancer agents. This technical guide provides a comprehensive overview of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile, a key derivative of this scaffold, for researchers, scientists, and drug development professionals. We will delve into its safety and handling, physicochemical properties, synthesis, and most importantly, its profound biological activities as a potent inhibitor of critical DNA Damage Response (DDR) pathways.
Safety and Handling: A Prudent Approach to a Potent Molecule
General Safety Precautions:
As with any novel chemical entity, this compound should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Hazard Identification:
Based on the available data for related compounds, the primary hazards are likely to include:
-
Skin and Eye Irritation: Direct contact may cause irritation.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Harmful if Swallowed: Oral ingestion may be toxic.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth and seek immediate medical attention.
Storage and Stability:
The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. The hydrochloride salt is noted to be stored in an inert atmosphere at room temperature. The dihydrochloride salt is best stored at 2-8°C.[1]
Physicochemical and Structural Characteristics
Understanding the physicochemical properties of a compound is paramount for its development as a therapeutic agent. While experimentally determined data for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile is limited, we can infer its general characteristics.
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C₇H₆N₄ | --- |
| Molecular Weight | 146.15 g/mol | --- |
| Physical Form | Likely a solid at room temperature | Based on related compounds[1] |
| Solubility | Expected to have limited aqueous solubility, but may be soluble in organic solvents like DMSO and DMF. | Inferred from typical drug-like small molecules. |
Structural Elucidation:
The structural confirmation of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile and its derivatives is typically achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the arrangement of protons and carbons within the molecule, confirming the integrity of the pyrrolopyrimidine core and the presence of the carbonitrile group.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides an accurate mass measurement, confirming the elemental composition of the synthesized compound.
Synthesis of the 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Scaffold
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives typically involves a multi-step sequence, starting from commercially available precursors. The general synthetic strategy often revolves around the construction of the fused pyrrolopyrimidine ring system. While a specific protocol for the 2-carbonitrile derivative is not detailed in the provided results, a representative synthesis for the core scaffold can be outlined based on published literature for similar ATR and PARP1 inhibitors.[2][3]
A generalized synthetic workflow for the pyrrolopyrimidine core.
Experimental Protocol (Generalized):
A detailed, step-by-step protocol would require adaptation from specific literature procedures for analogous compounds. However, a general workflow would involve:
-
Preparation of a suitably substituted pyrrole precursor.
-
Cyclization with a one-carbon synthon (e.g., formamide or a derivative) to form the pyrimidine ring.
-
Functional group manipulation to introduce the carbonitrile at the 2-position. This could potentially be achieved through methods like a Sandmeyer reaction from a corresponding amine or nucleophilic substitution of a suitable leaving group.
Biological Significance and Therapeutic Applications: A Dual-Action Anti-Cancer Agent
The true significance of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold lies in its potent and often selective inhibition of key proteins in the DNA Damage Response (DDR) pathway. This makes derivatives like the 2-carbonitrile highly attractive candidates for cancer therapy.
Targeting the ATR Kinase: Exploiting Replication Stress
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the cellular response to DNA replication stress.[3] Cancer cells, due to their rapid proliferation and often-defective cell cycle checkpoints, experience high levels of replication stress, making them particularly dependent on ATR for survival.
-
Mechanism of Action: 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have been identified as a new class of potent ATR inhibitors.[3] By inhibiting ATR, these compounds prevent the stabilization of stalled replication forks, leading to their collapse and the accumulation of DNA double-strand breaks. In cancer cells with underlying DDR defects, this overwhelming DNA damage triggers apoptosis.
One study reported a derivative from this class with an IC₅₀ value of 0.007 µM against ATR kinase, demonstrating significant anti-tumor activity in vitro and a reduction in the phosphorylation of ATR and its downstream targets.[3]
Mechanism of ATR inhibition leading to cancer cell apoptosis.
Dual PARP1/ATR Inhibition: A Synergistic Approach
More recently, derivatives of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold have been designed as dual inhibitors of both Poly(ADP-ribose) polymerase 1 (PARP1) and ATR.[2] This dual-targeting strategy holds immense promise for overcoming resistance to single-agent therapies.
-
The Rationale for Dual Inhibition: PARP inhibitors have shown significant success in treating cancers with BRCA1/2 mutations through the concept of synthetic lethality. However, resistance can develop. Combining PARP inhibition with ATR inhibition can create a more potent anti-tumor effect. PARP inhibition leads to an accumulation of single-strand breaks that, during replication, are converted to double-strand breaks, inducing replication stress. This, in turn, activates ATR. By simultaneously inhibiting both PARP1 and ATR, the cancer cell's ability to repair DNA damage and manage replication stress is severely compromised, leading to enhanced cell death.[2]
A lead compound from this series exhibited potent dual inhibition with IC₅₀ values of less than 20 nM for both PARP1 and ATR, and strong anti-tumor effects in breast cancer cell lines.[2]
Future Perspectives and Conclusion
The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold represents a highly versatile and potent platform for the development of targeted cancer therapies. The 2-carbonitrile derivative and its analogues have demonstrated significant potential as inhibitors of ATR and as dual inhibitors of PARP1 and ATR.
For researchers and drug development professionals, this class of compounds offers several exciting avenues for exploration:
-
Optimization of Selectivity: Fine-tuning the substituents on the pyrrolopyrimidine core can lead to inhibitors with improved selectivity for ATR or tailored dual-inhibition profiles.
-
Exploration of Combination Therapies: These compounds are prime candidates for combination studies with other chemotherapeutic agents and radiation therapy to enhance efficacy and overcome resistance.
-
Biomarker Development: Identifying predictive biomarkers will be crucial for selecting patient populations most likely to respond to these targeted therapies.
References
Sources
- 1. 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride | 157327-51-0 [sigmaaldrich.com]
- 2. Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
